molecular formula C12H18ClFN2 B3229800 (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride CAS No. 1289387-71-8

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Cat. No.: B3229800
CAS No.: 1289387-71-8
M. Wt: 244.73 g/mol
InChI Key: IGOOIGKKQOKRPY-UHFFFAOYSA-N
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Description

“(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride” is a secondary amine compound featuring a pyrrolidine core substituted with a benzyl group bearing a fluorine atom at the para position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Its molecular structure combines a rigid pyrrolidine ring with a fluorinated aromatic moiety, which may influence receptor binding and pharmacokinetic properties. Synonyms for this compound include (4-Fluorophenyl)methylamine hydrochloride and SBB075345, as noted in supplier databases and patent literature .

Key physicochemical properties (inferred from analogs and synthesis protocols):

  • Molecular weight: ~270–280 g/mol (based on LCMS data of similar compounds, e.g., m/z 245 [M+H]+ in ).
  • HPLC retention time: Likely <1 minute under standard reverse-phase conditions (similar to compounds in ).
  • LogP: Estimated ~2.5–3.0 due to the hydrophobic benzyl group and polar amine hydrochloride.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14-15H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOOIGKKQOKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-71-8
Record name 2-Pyrrolidinemethanamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with pyrrolidine under specific conditions. One common method involves the use of N-(4-fluorobenzyl)phthalimide as a starting material. This compound is reacted with hydrazine hydrate in ethanol, followed by the addition of hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.

Scientific Research Applications

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several analogs, which differ in substituents, ring systems, or halogenation patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Biological/Physicochemical Implications Reference
(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride Pyrrolidine ring, para-fluorobenzyl, secondary amine hydrochloride ~275 Baseline compound Balanced lipophilicity and solubility; potential CNS activity due to amine-pyrrolidine motif
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride Piperidine ring (6-membered), dichlorobenzyl group ~340 Larger ring size (piperidine vs. pyrrolidine); additional chlorine atoms Increased steric bulk; higher logP (~3.5–4.0); potential enhanced halogen bonding
N-(4-Fluorobenzyl)-1-butanamine hydrochloride Linear butyl chain instead of pyrrolidine ~240 Lack of cyclic amine Reduced conformational rigidity; lower molecular weight; shorter retention time (HPLC)
(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride Ethyl linker with 4-methoxyphenyl substituent ~320 Extended aromatic system (methoxyphenyl) Enhanced π-π stacking potential; increased solubility due to methoxy group
1-(4-Fluoro-benzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride Benzoimidazole core with pyrrolidine-methoxy side chain ~375 Heteroaromatic benzoimidazole Improved metabolic stability; potential kinase or protease inhibition

Key Findings from Comparative Analysis

Ring System Impact: Pyrrolidine analogs (e.g., the target compound) exhibit greater conformational rigidity compared to linear amines like N-(4-Fluorobenzyl)-1-butanamine hydrochloride. This rigidity may enhance binding to targets like GPCRs or monoamine transporters .

Substituent Effects: Fluorine at the benzyl para position (common across analogs) improves metabolic stability and membrane permeability compared to non-halogenated analogs . Chlorine or methoxy substituents (e.g., in dichlorobenzyl or methoxyphenyl derivatives) modulate electronic properties and lipophilicity, impacting solubility and target affinity .

Secondary amines with cyclic structures (pyrrolidine/piperidine) are prevalent in CNS-active drugs, suggesting the target compound may share similar applications .

Biological Activity

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H18ClFN2
  • CAS Number : 1289387-71-8
  • Molecular Weight : 232.74 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with pyrrolidine. A common method includes using N-(4-fluorobenzyl)phthalimide as a precursor, followed by hydrazine hydrate in ethanol and subsequent hydrochloric acid treatment to yield the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances binding affinity and selectivity, which may modulate various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and as an anti-mycobacterial agent. The following table summarizes key findings related to its biological activity:

Study Biological Activity IC50 Values Notes
Anti-mycobacterial0.2 - 1.5 µg/mLEffective against Mycobacterium tuberculosis
Cholinesterase InhibitionLow micromolarPotential use in Alzheimer's disease treatment
Cytotoxicity in CancerVariesInduces apoptosis in various cancer cell lines

Case Studies

  • Anti-tuberculosis Activity : A study reported that derivatives of this compound showed significant inhibition of M. tuberculosis growth, with IC50 values ranging from 0.2 to 1.5 µg/mL. These compounds were noted for their low hERG liability, indicating a favorable safety profile .
  • Cholinesterase Inhibition : Another investigation highlighted the compound's potential as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity at low micromolar concentrations .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism involved apoptosis induction through dose-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Reactant of Route 2
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(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

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